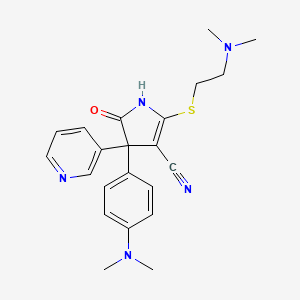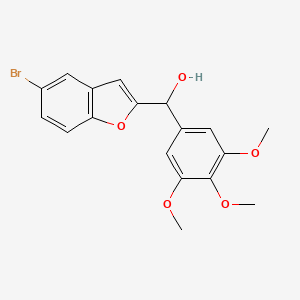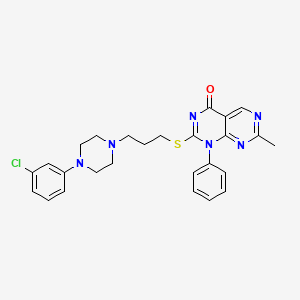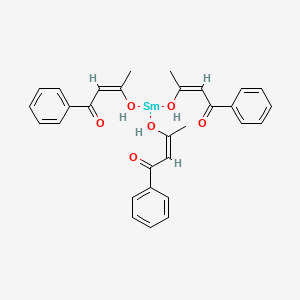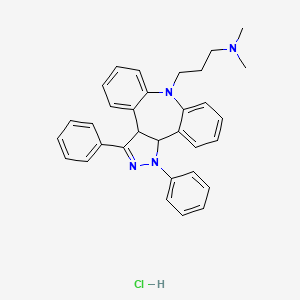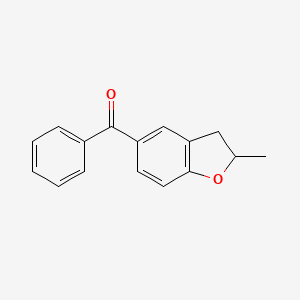
15H-Cyclopenta(a)phenanthrene, 16,17-dihydro-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
15H-Cyclopenta(a)phenanthrene, 16,17-dihydro-2-methyl-: is an organic compound with the molecular formula C17H14. It belongs to the class of polycyclic aromatic hydrocarbons, which are known for their complex ring structures and significant chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 15H-Cyclopenta(a)phenanthrene, 16,17-dihydro-2-methyl- typically involves cyclization reactions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the cyclopenta ring fused to the phenanthrene structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar cyclization techniques but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the yield and efficiency of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 15H-Cyclopenta(a)phenanthrene, 16,17-dihydro-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine, nitric acid, and alkyl halides are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinones and hydroxylated derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated, nitrated, and alkylated derivatives.
Scientific Research Applications
Chemistry: 15H-Cyclopenta(a)phenanthrene, 16,17-dihydro-2-methyl- is used as a precursor in the synthesis of more complex polycyclic aromatic compounds. It serves as a model compound for studying the reactivity and properties of polycyclic aromatic hydrocarbons .
Biology and Medicine: In biological research, this compound is studied for its potential interactions with biological macromolecules such as DNA and proteins. It is also investigated for its potential carcinogenic properties and its role in the formation of DNA adducts .
Industry: In the industrial sector, 15H-Cyclopenta(a)phenanthrene, 16,17-dihydro-2-methyl- is used in the production of dyes, pigments, and other organic materials. Its unique structure makes it valuable in the development of new materials with specific electronic and optical properties .
Mechanism of Action
The mechanism of action of 15H-Cyclopenta(a)phenanthrene, 16,17-dihydro-2-methyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can intercalate into DNA, leading to the formation of DNA adducts and potential mutagenic effects. It can also interact with cytochrome P450 enzymes, leading to its metabolic activation and the formation of reactive intermediates .
Comparison with Similar Compounds
15H-Cyclopenta(a)phenanthrene: The parent compound without the 2-methyl substitution.
17-Methyl-16,17-dihydro-15H-cyclopenta(a)phenanthrene: A similar compound with a methyl group at a different position.
Uniqueness: 15H-Cyclopenta(a)phenanthrene, 16,17-dihydro-2-methyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological interactions. The presence of the 2-methyl group can affect the compound’s electronic properties and its ability to participate in various chemical reactions .
Properties
CAS No. |
3988-20-3 |
|---|---|
Molecular Formula |
C18H16 |
Molecular Weight |
232.3 g/mol |
IUPAC Name |
2-methyl-16,17-dihydro-15H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C18H16/c1-12-5-6-14-8-9-16-15-4-2-3-13(15)7-10-17(16)18(14)11-12/h5-11H,2-4H2,1H3 |
InChI Key |
XAUXHJTXXSQJAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CC3=C2C=CC4=C3CCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


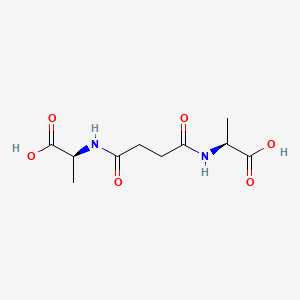
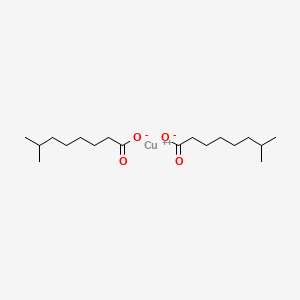
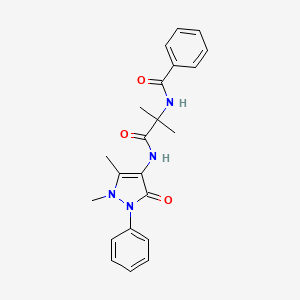
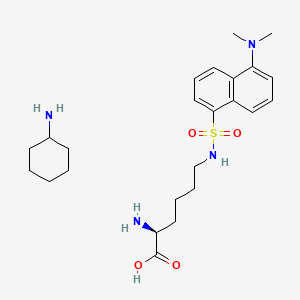
![Tetrahydro-3,5-dihydroxy-2-[[(1-oxooctadecyl)oxy]methyl]-2H-pyran-4-YL stearate](/img/structure/B15183203.png)
![2,4-dichloro-6-[4,8-dichloro-2-(3,5-dichloro-2-hydroxyphenyl)-[1,3]oxazolo[5,4-f][1,3]benzoxazol-6-yl]phenol;nickel](/img/structure/B15183211.png)
